(+)-Coclaurine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20ClNO3 |

|---|---|

Molecular Weight |

321.8 g/mol |

IUPAC Name |

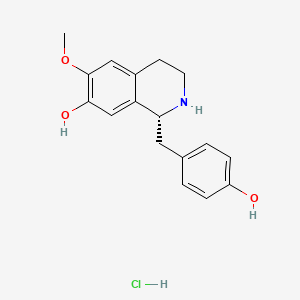

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |

InChI |

InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m1./s1 |

InChI Key |

VDUZDGFETHGVJK-XFULWGLBSA-N |

Isomeric SMILES |

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of (+)-Coclaurine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid found in various plant species. As a member of this significant class of natural products, it has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its interactions with key cellular targets and signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing the current understanding of this compound's pharmacological profile.

Core Biological Activities

This compound exhibits a range of biological effects, primarily centered around its interactions with neurotransmitter receptors and its ability to modulate cellular signaling pathways. Key activities include its influence on the dopaminergic and cholinergic systems, as well as its impact on cancer cell sensitivity to chemotherapy.

Dopaminergic System Modulation

In vivo studies have demonstrated that this compound interacts with the dopaminergic system in the brain. Administration of this compound has been shown to block postsynaptic dopamine (B1211576) receptors in the mouse striatum, without affecting presynaptic dopamine receptors[1][2]. This is evidenced by the observation that an intracerebroventricular injection of the compound leads to a significant increase in the level of homovanillic acid (HVA), a major dopamine metabolite, and a slight increase in 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the mouse striatum[1][2]. This suggests an increase in dopamine turnover, a common consequence of postsynaptic dopamine receptor blockade.

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

(+)-Coclaurine has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist[3][4]. This activity has been demonstrated in functional assays using Xenopus oocytes expressing human nAChR subtypes.

Sensitization of Non-Small Cell Lung Cancer (NSCLC) Cells to Cisplatin (B142131)

Recent research has highlighted a significant role for coclaurine (B195748) in cancer therapy, specifically in sensitizing non-small cell lung cancer (NSCLC) cells to the chemotherapeutic agent cisplatin[5][6]. Coclaurine has been identified as a key molecule responsible for the EFHD2-inhibiting activity of Stephania tetrandra[5][6]. By inhibiting EFHD2, coclaurine downregulates the EFHD2-related NOX4-ABCC1 signaling pathway[5][6]. This pathway is implicated in cisplatin resistance, and its inhibition by coclaurine leads to enhanced sensitivity of NSCLC cells to cisplatin-induced cytotoxicity[5][6].

Other Reported Activities

Beyond these core activities, (+)-Coclaurine has been associated with a variety of other potential therapeutic effects, including:

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of (+)-Coclaurine and its hydrochloride salt.

| Target/Assay | Parameter | Value | Cell Line/System | Notes |

| Cytotoxicity | IC50 | 0.95 mM | H1299 (NSCLC) | Low toxicity observed. |

| IC50 | 2 mM | A549 (NSCLC) | Low toxicity observed. | |

| Cisplatin Sensitization | IC50 (Cisplatin alone) | 69.7 µM | H1299 (NSCLC) | Coclaurine (200 µM) enhances cisplatin sensitivity. |

| IC50 (Cisplatin + Coclaurine) | 47.4 µM | H1299 (NSCLC) | ||

| IC50 (Cisplatin alone) | 75.7 µM | A549 (NSCLC) | Coclaurine (200 µM) enhances cisplatin sensitivity. | |

| IC50 (Cisplatin + Coclaurine) | 57.3 µM | A549 (NSCLC) | ||

| Anti-HIV Activity | EC50 | 0.8 µg/mL | H9 cells | Inhibition of HIV replication. |

Note: Further research is required to determine the Ki values for dopamine receptor binding and a more comprehensive set of EC50 values for various functional activities of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the biological activity of this compound.

References

- 1. EFHD2 contributes to non-small cell lung cancer cisplatin resistance by the activation of NOX4-ROS-ABCC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ane.pl [ane.pl]

An In-depth Technical Guide to (+)-Coclaurine Hydrochloride: Discovery, Natural Sources, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, wide-ranging natural sources, and detailed biosynthetic pathway. Furthermore, it presents meticulously outlined experimental protocols for the extraction, isolation, and quantification of (+)-coclaurine from plant matrices. The mechanism of action, particularly its role as a nicotinic acetylcholine (B1216132) receptor antagonist, is also elucidated with a corresponding signaling pathway diagram. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of benzylisoquinoline alkaloids began with the isolation of morphine from the opium poppy in 1806, marking the first-ever isolation of an alkaloid.[1] The complex structures of these compounds, including coclaurine (B195748), presented significant challenges to chemists for many decades. The total synthesis of dl-coclaurine was first reported in 1951, a pivotal moment that paved the way for further investigation into this class of compounds. One of the early and notable isolations of coclaurine from a natural source was documented in 1972 from the plant Sarcopetalum harveyanum. This discovery was crucial in confirming its natural occurrence and spurred further exploration into its botanical distribution and biological properties.

Natural Sources of (+)-Coclaurine

(+)-Coclaurine is a secondary metabolite found in a variety of plant families, most notably the Annonaceae and Lauraceae.[2] Its presence has been identified in numerous species, highlighting its widespread distribution in the plant kingdom. The concentration of (+)-coclaurine can vary significantly depending on the plant species, the specific part of the plant, and the geographical location.

| Plant Species | Family | Plant Part | Total Alkaloid Yield (% of dry weight) | Reference |

| Annona muricata | Annonaceae | Leaves | 0.125 | [3] |

| Nelumbo nucifera | Nelumbonaceae | Leaves | Not specified | [4] |

| Sarcopetalum harveyanum | Menispermaceae | Not specified | Not specified | |

| Ocotea duckei | Lauraceae | Not specified | Not specified | |

| Lindera aggregata | Lauraceae | Not specified | Not specified |

Biosynthesis of (+)-Coclaurine

The biosynthesis of (+)-coclaurine is a well-elucidated pathway that begins with the amino acid L-tyrosine.[5][6] This intricate process involves a series of enzymatic reactions to construct the characteristic benzyltetrahydroisoquinoline scaffold.

The key enzymatic steps are:

-

Tyrosine to Dopamine (B1211576) and 4-HPAA: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of reactions including decarboxylation and hydroxylation.

-

Condensation to (S)-Norcoclaurine: Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids.[5]

-

Methylation to (S)-Coclaurine: (S)-norcoclaurine is then methylated at the 6-hydroxyl group by the enzyme norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.[6]

-

N-methylation to (S)-N-methylcoclaurine: Finally, coclaurine N-methyltransferase (CNMT) catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine, a precursor for more complex alkaloids.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis of coclaurine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Nelumbo nucifera - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

A Technical Guide to the Physicochemical Properties of (+)-Coclaurine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is the salt form of (+)-coclaurine, a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species. As a member of this significant class of bioactive molecules, (+)-coclaurine and its derivatives are of considerable interest in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers engaged in its study and development. A thorough understanding of these properties is fundamental to predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility.

Core Physicochemical Properties

The following tables summarize the key physicochemical identifiers and properties for this compound and its corresponding free base, (+)-Coclaurine. Quantitative data has been compiled from various sources to provide a comparative overview.

Table 1: General and Chemical Identifiers

| Property | This compound | (+)-Coclaurine (Free Base) |

| IUPAC Name | (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride[1] | (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol[2] |

| Synonyms | (+)-(R)-Coclaurine HCl, d-Coclaurine HCl | (+)-(R)-Coclaurine, d-Coclaurine |

| CAS Number | 19894-19-0[1] | 2196-60-3[2] |

| Molecular Formula | C₁₇H₂₀ClNO₃[3] | C₁₇H₁₉NO₃[2] |

| Molecular Weight | 321.80 g/mol [3] | 285.34 g/mol [2] |

| Appearance | White to off-white solid powder[1][3] | White to off-white powder[4] |

Table 2: Physicochemical Data

| Property | This compound | (+)-Coclaurine (Free Base) |

| Melting Point | Data not readily available in cited literature. | 220-221 °C[4] |

| Solubility | ∙ Water: 5 mg/mL (ultrasonication recommended)[5] ∙ DMSO: 50 mg/mL (ultrasonication recommended)[5] | ∙ Water: Poorly soluble[2] ∙ DMSO: 45 mg/mL[6] ∙ Organic Solvents: Soluble in ethanol, methanol, acetone, chloroform, dichloromethane[2][4] |

| pKa | Data not readily available in cited literature. The presence of the basic nitrogen suggests the pKa will be in the physiological range, influencing ionization and solubility. | 10.00 ± 0.15 (Predicted)[4] |

| UV-Vis (λmax) | Data not readily available in cited literature. Expected to be similar to the free base. | 227 nm[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. For complete separation of any suspended particles, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant and is typically expressed in mg/mL or µg/mL.

Determination of Melting Point

The melting point provides an indication of purity and is a key physical characteristic.

-

Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate observation.

-

Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water.

-

Titration Setup: Place the solution in a temperature-controlled titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) of known concentration. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, providing a fingerprint for structural confirmation.

-

³⁵Cl NMR: Solid-state ³⁵Cl NMR can be a powerful tool for characterizing hydrochloride salts of pharmaceuticals, providing insights into the local environment of the chloride ion and helping to distinguish between different polymorphic forms.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch: A broad band in the region of 3550-3200 cm⁻¹ for the phenolic hydroxyl groups.

-

N-H Stretch: A medium band around 3300-3500 cm⁻¹ for the secondary amine salt.

-

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.[8]

-

C-H Stretch (Aliphatic): Signals typically appear below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[9]

-

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.[10]

-

C-O Stretch: Strong bands for the ether and phenol (B47542) groups in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) data for this compound is consistent with its structure, confirming the molecular weight.[11] Under typical electrospray ionization (ESI) conditions in positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 286.34.

Biological Activity and Signaling Pathways

(+)-Coclaurine has been reported to exhibit several biological activities, including anti-aging effects and the ability to inhibit postsynaptic dopamine (B1211576) receptors.[1][5] More specifically, it has been identified as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Recent research has elucidated its role in sensitizing non-small cell lung cancer (NSCLC) cells to cisplatin. Coclaurine (B195748) achieves this by downregulating the EFHD2-related NOX4-ABCC1 signaling pathway. It disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, which reduces EFHD2 transcription.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Signaling pathway showing (+)-Coclaurine's inhibitory effect.

References

- 1. (+)-Coclaurine HCl I CAS#: 19894-19-0 I benzyltetrahydroisoquinoline alkaloid I InvivoChem [invivochem.com]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. coclaurine | 486-39-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

In-Depth Technical Guide to (+)-Coclaurine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid of significant interest in pharmacological research. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its known mechanisms of action through various signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in the study and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound, also known as (+)-(R)-Coclaurine hydrochloride, is the hydrochloride salt of the naturally occurring benzylisoquinoline alkaloid, (+)-Coclaurine. It is found in a variety of plant species.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 19894-19-0[1][2] |

| Chemical Name | (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride |

| Synonyms | (+)-(R)-Coclaurine HCl, d-Coclaurine hydrochloride |

| Molecular Formula | C₁₇H₂₀ClNO₃[1][2] |

| Molecular Weight | 321.80 g/mol [1][2] |

| InChI Key | VDUZDGFETHGVJK-XFULWGLBSA-N[1] |

| SMILES | COC1=C(C=C2--INVALID-LINK--CC3=CC=C(C=C3)O)O.Cl[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid powder[1][2] |

| Purity | ≥98% (typically analyzed by HPLC)[2] |

| Solubility | DMSO: 50 mg/mL (155.38 mM) (with sonication)[2] H₂O: 5 mg/mL (15.54 mM) (with sonication)[2] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light)[2] |

Biological Activity and Mechanism of Action

This compound exhibits notable activity at several key receptors in the central nervous system. Its primary mechanisms of action include the antagonism of dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors, as well as the modulation of signaling pathways implicated in cancer cell resistance.

Dopamine Receptor Antagonism

(+)-Coclaurine and its enantiomer have been shown to act as antagonists at both D1 and D2 dopamine receptors with IC₅₀ values in the low micromolar range.[2] This activity is of interest for the development of novel antipsychotic or neuromodulatory agents. An intracerebroventricular injection of this compound in mice has been shown to increase the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, suggesting an inhibition of postsynaptic dopamine receptors.[1][2]

Nicotinic Acetylcholine Receptor Antagonism

Coclaurine (B195748) is also recognized as a nicotinic acetylcholine receptor (nAChR) antagonist.[3] This activity may contribute to its diverse pharmacological effects and warrants further investigation for its potential in treating conditions related to cholinergic dysfunction.

Modulation of the EFHD2-NOX4-ABCC1 Signaling Pathway

Recent research has identified coclaurine as an inhibitor of EF-hand domain-containing protein D2 (EFHD2). By inhibiting EFHD2, coclaurine can downregulate the EFHD2-related NOX4-ABCC1 signaling pathway.[3] This pathway is implicated in cisplatin (B142131) resistance in non-small cell lung cancer (NSCLC), suggesting that coclaurine could be a potential adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents.[3]

Table 3: Summary of Biological Activity

| Target | Activity | Reported Values |

| Dopamine D1 Receptor | Antagonist | IC₅₀: 2.09 ± 0.65 μM (for O-nornuciferine, a related alkaloid) |

| Dopamine D2 Receptor | Antagonist | IC₅₀: 1.14 ± 0.10 μM (for O-nornuciferine, a related alkaloid) |

| Nicotinic Acetylcholine Receptors | Antagonist | - |

| EFHD2 | Inhibitor | - |

Experimental Protocols

Enantioselective Synthesis of (+)-Coclaurine

The core structure of (+)-Coclaurine is a benzyltetrahydroisoquinoline, which is commonly synthesized via the Pictet-Spengler reaction. An enantioselective synthesis is crucial to obtain the desired (+)-(R)-enantiomer.

Reaction Scheme: Pictet-Spengler Synthesis of Benzylisoquinoline Alkaloids

Caption: Pictet-Spengler reaction for (+)-Coclaurine synthesis.

Protocol:

-

Preparation of the Imine Intermediate: Dopamine hydrochloride is reacted with 4-hydroxyphenylacetaldehyde in a suitable solvent (e.g., methanol (B129727) or ethanol). The reaction is typically carried out at room temperature.

-

Pictet-Spengler Cyclization: An acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added to the reaction mixture, which is then heated to reflux. The acid catalyzes the cyclization of the imine intermediate to form the tetrahydroisoquinoline ring system.

-

Enantioselective Control: For an enantioselective synthesis, a chiral auxiliary can be employed, or an enzymatic approach using a norcoclaurine synthase (NCS) can be utilized.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove the acid catalyst and other water-soluble impurities. The crude product is extracted with an organic solvent.

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound. This is typically achieved through column chromatography followed by crystallization.

Workflow for Purification

References

The Dopaminergic Profile of (+)-Coclaurine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera, has garnered interest for its pharmacological activities, including its interaction with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the available data on the interaction of coclaurine (B195748) and its related alkaloids with dopamine D1 and D2 receptors. While specific quantitative binding and functional data for (+)-Coclaurine hydrochloride is limited in publicly accessible literature, this document synthesizes the existing information on coclaurine isomers and associated compounds to provide a framework for understanding its potential dopaminergic activity. This guide includes a summary of reported antagonist potencies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts in this area.

Introduction

Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of numerous physiological processes in the central nervous system, including motor control, motivation, reward, and cognition. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors primarily couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels. The distinct signaling cascades initiated by these receptor subtypes make them key targets for therapeutic intervention in a range of neurological and psychiatric disorders.

(+)-Coclaurine is a natural alkaloid that has been investigated for various biological activities. Its structural similarity to other dopaminergic ligands suggests a potential interaction with dopamine receptors. This document aims to consolidate the current understanding of this interaction, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Quantitative Data Summary

Direct quantitative data for this compound is scarce in the reviewed literature. However, studies on coclaurine isomers and related alkaloids from Nelumbo nucifera (lotus) provide valuable insights into their dopamine receptor activity. Research indicates that both (S)-coclaurine and (R)-coclaurine act as antagonists at both D1 and D2 receptors with comparable potencies.[1] The available quantitative data, primarily IC50 values from functional assays, are summarized below. It is important to note that these values are for related compounds and should be interpreted as indicative of the potential activity of this compound.

| Compound | Receptor | Assay Type | Cell Line | Reported Value (IC50) | Reference |

| O-Nornuciferine | Dopamine D1 | Functional (Antagonist) | HEK293 | 2.09 ± 0.65 µM | [2] |

| O-Nornuciferine | Dopamine D2 | Functional (Antagonist) | HEK293 | 1.14 ± 0.10 µM | [2] |

| Coclaurine | Not Specified | Melanogenesis Inhibition | B16 melanoma cells | 3.9 µM | [1] |

Note: The melanogenesis inhibition assay is not a direct measure of dopamine receptor binding or functional activity but is included for completeness of available quantitative data for coclaurine.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the interaction of compounds like this compound with dopamine receptors.

Dopamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine D1 or D2 receptors.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D1 or D2 receptor.

-

Radioligand:

-

For D1 Receptors: [³H]-SCH23390

-

For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride

-

-

Non-specific Binding Control:

-

For D1 Receptors: 10 µM SCH23390

-

For D2 Receptors: 10 µM Haloperidol or Butaclamol

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Manifold and Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of the non-specific binding control.

-

Competitive Binding: Radioligand and varying concentrations of the test compound.

-

-

Incubation: Add the cell membrane preparation to all wells. Incubate at room temperature for 60-120 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol measures the effect of a test compound on the intracellular cAMP levels following dopamine receptor activation or inhibition.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human dopamine D1 or D2 receptor.

-

Agonist: Dopamine (for antagonist assays).

-

Test Compound: this compound.

-

cAMP Assay Kit: e.g., HTRF, FRET, or ELISA-based kits.

-

Cell Culture Medium and Buffers

-

Microplate Reader

Procedure:

-

Cell Culture: Plate the cells in a 96- or 384-well plate and grow to confluence.

-

Assay (Antagonist Mode for D1 Receptor): a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with a fixed concentration of dopamine (typically EC80). c. Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

-

Assay (Antagonist Mode for D2 Receptor): a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with forskolin (B1673556) (to increase basal cAMP) and a fixed concentration of dopamine (to inhibit the forskolin effect). c. Lyse the cells and measure the intracellular cAMP levels.

-

Data Analysis:

-

For antagonists, plot the cAMP concentration against the test compound concentration to determine the IC50 value.

-

For agonists, plot the cAMP concentration against the test compound concentration to determine the EC50 and Emax values.

-

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cell-based cAMP functional assay.

Signaling Pathways

The interaction of a ligand with dopamine receptors can trigger multiple downstream signaling cascades. The canonical pathways for D1-like and D2-like receptors are depicted below.

D1-like Receptor Signaling Pathway

D1-like receptors (D1 and D5) are coupled to the Gs alpha subunit (Gαs). Agonist binding to these receptors leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: Canonical D1-like receptor signaling pathway.

D2-like Receptor Signaling Pathway

D2-like receptors (D2, D3, and D4) are coupled to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels. D2-like receptors can also signal through G protein-independent pathways, such as β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as scaffolding for other signaling proteins like those in the MAPK/ERK pathway.

Caption: D2-like receptor signaling pathways.

Conclusion and Future Directions

The available evidence suggests that coclaurine and its related alkaloids from Nelumbo nucifera are antagonists at both D1 and D2 dopamine receptors, with potencies in the low micromolar range. However, a significant knowledge gap exists regarding the specific pharmacological profile of this compound. To fully elucidate its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Quantitative Binding Assays: Determining the Ki values of this compound at all dopamine receptor subtypes (D1-D5) to establish its affinity and selectivity profile.

-

Comprehensive Functional Assays: Characterizing its activity (agonist, antagonist, inverse agonist) and potency (EC50/IC50) and efficacy (Emax) in various signaling pathways, including cAMP modulation and β-arrestin recruitment.

-

In Vivo Studies: Evaluating the behavioral effects of this compound in animal models of dopamine-related disorders to understand its physiological relevance.

A thorough characterization of the dopaminergic activity of this compound will be instrumental for its potential development as a novel therapeutic agent.

References

(+)-Coclaurine Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Benzylisoquinoline Alkaloid (+)-Coclaurine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including those from the Annonaceae and Lauraceae families. As a key intermediate in the biosynthesis of numerous complex alkaloids, (+)-Coclaurine and its derivatives have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthesis, pharmacological activities, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt form of (+)-Coclaurine, which enhances its water solubility and stability for research purposes.[1] The fundamental properties of the free base and its hydrochloride salt are summarized below.

| Property | (+)-Coclaurine | This compound |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₂₀ClNO₃ |

| Molecular Weight | 285.34 g/mol | 321.80 g/mol [2] |

| Appearance | Solid | White to off-white solid[2] |

| CAS Number | 2196-60-3 | 19894-19-0[2] |

| Stereochemistry | (R) | (R)[2] |

Biosynthesis of (+)-Coclaurine

(+)-Coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids in plants. The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield (+)-Coclaurine. This intermediate then serves as a precursor for the synthesis of other important alkaloids, such as reticuline, which is a branch point for the production of morphine, codeine, and papaverine.

The biosynthetic pathway begins with the conversion of L-tyrosine to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequent methylation reactions, catalyzed by specific methyltransferases, lead to the formation of (+)-Coclaurine.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, making it a subject of interest for drug development.

Neurological Effects

(+)-Coclaurine has been shown to interact with the dopaminergic system. In vivo studies have demonstrated that intracerebroventricular injection of this compound in mice leads to an increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum. This suggests a blockade of postsynaptic dopamine receptors.[1]

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

(+)-Coclaurine acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[2] This activity may contribute to its observed neurological and potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of (+)-Coclaurine as an anticancer agent, particularly in non-small cell lung carcinoma (NSCLC). It has been identified as a key molecule responsible for the EFHD2-inhibitory and cisplatin-sensitizing effects of Stephania tetrandra.[2][3] (+)-Coclaurine downregulates the EFHD2-related NOX4-ABCC1 signaling pathway, which is implicated in cisplatin (B142131) resistance.[2] Furthermore, it has been shown to suppress the stemness and metastatic properties of NSCLC cells.[2][3] Mechanistically, (+)-Coclaurine disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to reduced EFHD2 transcription.[2]

PI3K/Akt Signaling Pathway Modulation

There is evidence to suggest that (+)-Coclaurine may modulate the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is often associated with cancer.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from pharmacological studies on (+)-Coclaurine.

| Assay | Cell Line/System | Parameter | Value | Reference(s) |

| Cytotoxicity | H1299 (NSCLC) | IC₅₀ | 0.95 mM | [3] |

| Cytotoxicity | A549 (NSCLC) | IC₅₀ | 2 mM | [3] |

| Cisplatin Sensitization | H1299 (NSCLC) | Cisplatin IC₅₀ (alone) | 69.7 µM | [3] |

| Cisplatin Sensitization | H1299 (NSCLC) | Cisplatin IC₅₀ (+200 µM Coclaurine) | 47.4 µM | [3] |

| Cisplatin Sensitization | A549 (NSCLC) | Cisplatin IC₅₀ (alone) | 75.7 µM | [3] |

| Cisplatin Sensitization | A549 (NSCLC) | Cisplatin IC₅₀ (+200 µM Coclaurine) | 57.3 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Extraction and Isolation from Plant Material (General Procedure)

This protocol outlines a general method for the extraction and isolation of alkaloids like (+)-Coclaurine from plant sources.

-

Plant Material Preparation: The dried and powdered plant material (e.g., from Annonaceae or Lauraceae species) is subjected to extraction.

-

Extraction:

-

Macerate the plant powder with an acidic aqueous solution (e.g., 0.1-1% HCl or H₂SO₄) for an extended period (e.g., 24-48 hours) with occasional shaking.

-

Alternatively, perform percolation with the acidic solution.

-

-

Filtration and Basification:

-

Filter the acidic extract to remove solid plant material.

-

Basify the filtrate with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10 to precipitate the free alkaloids.

-

-

Solvent Extraction:

-

Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic extract with water to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid mixture.

-

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography over silica (B1680970) gel.

-

Elute with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the individual alkaloids.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing (+)-Coclaurine.

-

-

Crystallization and Characterization:

-

Crystallize the purified (+)-Coclaurine from a suitable solvent system.

-

Characterize the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and compare the data with literature values.

-

Chemical Synthesis of this compound

The chemical synthesis of (+)-Coclaurine typically involves a Pictet-Spengler reaction as a key step. The following is a generalized synthetic route starting from L-tyrosine.

-

Preparation of (R)-N-Trifluoroacetyl-3-methoxytyramine:

-

Protect the amino group of L-tyrosine methyl ester.

-

Reduce the ester to the corresponding alcohol.

-

Convert the alcohol to a leaving group (e.g., tosylate).

-

Displace the leaving group with a cyanide group.

-

Reduce the nitrile to the amine.

-

Selectively methylate the meta-hydroxyl group.

-

Protect the amino group with a trifluoroacetyl group.

-

-

Preparation of 4-Hydroxyphenylacetaldehyde:

-

This can be prepared from 4-hydroxyphenylethanol by oxidation.

-

-

Pictet-Spengler Condensation:

-

React (R)-N-Trifluoroacetyl-3-methoxytyramine with 4-hydroxyphenylacetaldehyde under acidic conditions to yield the trifluoroacetyl-protected coclaurine.

-

-

Deprotection and Salt Formation:

-

Remove the trifluoroacetyl protecting group under basic conditions.

-

Treat the resulting (+)-Coclaurine free base with hydrochloric acid in a suitable solvent (e.g., methanol (B129727) or ethanol) to precipitate this compound.

-

-

Purification:

-

Recrystallize the hydrochloride salt from a suitable solvent system to obtain the pure product.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines such as A549 and H1299.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

References

(+)-Coclaurine Hydrochloride: A Comprehensive Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Pharmacological Activity, and Mechanisms of Action of a Promising Benzyltetrahydroisoquinoline Alkaloid

Introduction

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid found in various plant species, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, including neuropharmacological effects, anti-aging potential, and anticancer properties, have positioned it as a promising lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the current scientific literature on this compound, with a focus on its chemical synthesis, quantitative pharmacological data, detailed experimental protocols, and the intricate signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Chemical Properties and Synthesis

(+)-Coclaurine is a chiral molecule with the (R)-configuration. Its hydrochloride salt is generally favored in research due to its enhanced water solubility and stability compared to the free base. The core structure of coclaurine (B195748) is synthesized through the Pictet-Spengler reaction, a fundamental process in the biosynthesis of numerous isoquinoline (B145761) alkaloids.

Synthesis Workflow:

The synthesis of this compound typically involves the following key steps:

(+)-Coclaurine Hydrochloride: A Comprehensive Technical Guide on its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research. This document provides an in-depth technical overview of its core therapeutic potential, focusing on its demonstrated anti-cancer properties, particularly in sensitizing non-small cell lung cancer (NSCLC) to chemotherapy, and its promising activities in the cardiovascular and neurological systems. This guide synthesizes available quantitative data, details key experimental methodologies, and visually represents the underlying signaling pathways to support further investigation and drug development efforts.

Core Pharmacological Activities

This compound exhibits a multi-faceted pharmacological profile, acting on several key cellular targets. Its primary mechanisms of action identified to date include antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), inhibition of the EF-hand domain-containing protein D2 (EFHD2), and potential modulation of dopamine (B1211576) and calcium signaling pathways. These interactions underpin its observed therapeutic effects in oncology, cardiovascular medicine, and neuroscience.

Anticancer Effects: Sensitization of Non-Small Cell Lung Cancer (NSCLC) to Cisplatin (B142131)

A significant body of evidence points to the potential of this compound as an adjuvant therapy in NSCLC. It has been shown to sensitize NSCLC cells to the chemotherapeutic agent cisplatin by inhibiting EFHD2. This inhibition disrupts a key signaling pathway that contributes to cisplatin resistance.

Quantitative Data: In Vitro Efficacy in NSCLC Cell Lines

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (IC50) | H1299 | 0.95 mM | [1] |

| A549 | 2 mM | [1] | |

| Cisplatin IC50 (alone) | H1299 | 69.7 µM | [1][2] |

| A549 | 75.7 µM | [1][2] | |

| Cisplatin IC50 (with 200 µM Coclaurine) | H1299 | 47.4 µM | [1][2] |

| A549 | 57.3 µM | [1][2] | |

| Spheroid Formation | NSCLC cells | Decreased with 0-200 µM Coclaurine (B195748) | [3] |

Signaling Pathway: EFHD2-FOXG1-NOX4-ABCC1 Axis

This compound disrupts the interaction between the transcription factor FOXG1 and the promoter of the EFHD2 gene, leading to reduced EFHD2 transcription.[3][4] The downregulation of EFHD2, in turn, attenuates the NOX4-ABCC1 signaling pathway.[2][4] This pathway is implicated in cisplatin resistance, and its inhibition by coclaurine enhances the sensitivity of NSCLC cells to this chemotherapy.

Cardiovascular Effects

This compound demonstrates vasorelaxant and cardioinhibitory properties, suggesting its potential in managing cardiovascular conditions like hypertension.[3][5] Its mechanism appears to involve the modulation of calcium entry into vascular smooth muscle cells.

Quantitative Data: Cardiovascular Effects

| Parameter | Model | Concentration | Effect | Reference |

| Mean Arterial Pressure | Anaesthetized Rats (in vivo) | 10 mg/kg i.v. | 45% decrease | [6][7] |

| Heart Rate | Anaesthetized Rats (in vivo) | 10 mg/kg i.v. | 21% decrease | [6][7] |

| Spontaneous Frequency | Isolated Rat Atria (ex vivo) | 10⁻⁵ - 10⁻³ M | ~54% decrease | [6][7] |

| Relaxation of KCl-induced Contraction (RC50) | Rat Aortic Rings (ex vivo) | 8.2 x 10⁻⁵ M | 100% relaxation | [6] |

Proposed Mechanism: Calcium Antagonism

Studies on isolated aortic rings suggest that this compound acts as a calcium antagonist.[6][7] It produces a concentration-dependent relaxation of contractions induced by high potassium concentrations and shifts calcium-dependent contraction curves to the right, indicative of a blockade of calcium entry.[6][7]

Neurological Effects

This compound exhibits several activities within the central nervous system, including antagonism of nicotinic acetylcholine receptors and modulation of dopaminergic pathways. These properties suggest its potential for treating neurodegenerative diseases and other neurological disorders.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

(+)-Coclaurine is a known antagonist of nAChRs.[3] This activity could be relevant for conditions where nAChR signaling is dysregulated.

Dopaminergic System Modulation

In vivo studies in mice have shown that intracerebroventricular injection of this compound affects dopamine metabolism in the striatum, suggesting it blocks postsynaptic dopamine receptors.[2]

Neuroprotective and Anti-inflammatory Potential

Preliminary evidence suggests that coclaurine may have neuroprotective and anti-inflammatory properties. Further research is needed to fully elucidate the mechanisms and therapeutic potential in conditions like Alzheimer's and Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound and its effect on cisplatin sensitivity in NSCLC cell lines (e.g., A549, H1299).

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound, cisplatin, or a combination of both for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values are determined by non-linear regression analysis.[1][8][9][10][11]

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of this compound on the expression of proteins in the EFHD2 signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EFHD2, FOXG1, NOX4, ABCC1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][12][13]

Aortic Ring Vasorelaxation Assay

This ex vivo protocol assesses the vasorelaxant effects of this compound.

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes. Induce a stable contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) or phenylephrine (B352888) (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by KCl or phenylephrine. Calculate the RC50 value from the concentration-response curve.[6][7][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 7. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Screening of NOX4 Inhibitors - Keystone Symposia [virtual.keystonesymposia.org]

- 10. medkoo.com [medkoo.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjptsimlab.com [rjptsimlab.com]

An In-depth Technical Guide on the Neuropharmacological Profile of (+)-Coclaurine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid with a distinct neuropharmacological profile characterized primarily by its interaction with dopaminergic and cholinergic systems. This technical guide provides a comprehensive overview of its core neuropharmacological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The primary activities of this compound include the blockade of postsynaptic dopamine (B1211576) receptors and antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document consolidates current knowledge to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

(+)-Coclaurine is a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species. Its hydrochloride salt form enhances solubility and stability for research purposes. The neuropharmacological interest in this compound stems from its demonstrated effects on key neurotransmitter systems in the central nervous system (CNS), particularly its antagonist activity at dopamine and nicotinic acetylcholine receptors. Understanding its detailed pharmacological profile is crucial for evaluating its potential as a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders.

Dopaminergic System Modulation

This compound has been shown to interact with the dopaminergic system, primarily acting as a postsynaptic dopamine receptor antagonist. This activity has been inferred from its effects on dopamine metabolite levels in the brain.

In Vivo Effects on Dopamine Metabolites

An intracerebroventricular injection of this compound in mice led to significant changes in the striatal levels of dopamine metabolites, suggesting a blockade of postsynaptic dopamine receptors. This is supported by the observed increase in homovanillic acid (HVA), a major dopamine metabolite, which is consistent with a compensatory increase in dopamine turnover following receptor blockade.

Table 1: Effect of Intracerebroventricular this compound on Mouse Striatal Dopamine Metabolites [1]

| Compound | Dose (µg, i.c.v.) | Change in 3,4-dihydroxyphenylacetic acid (DOPAC) Level | Change in Homovanillic Acid (HVA) Level |

| (+)-Coclaurine HCl | 50 | Slight Increase | Significant Increase |

Postulated Mechanism of Action on Dopaminergic Signaling

The observed increase in dopamine metabolites without a significant effect on presynaptic dopamine receptors suggests that this compound's primary mechanism of action within the dopaminergic system is the blockade of postsynaptic receptors. This leads to a feedback mechanism that increases the synthesis and release of dopamine, which is then metabolized to DOPAC and HVA.

Figure 1: Postulated mechanism of this compound on dopaminergic signaling.

Cholinergic System Modulation

This compound is also characterized as a nicotinic acetylcholine receptor (nAChR) antagonist. This has been demonstrated in in vitro assays using Xenopus oocytes expressing human nAChR subtypes.

Nicotinic Acetylcholine Receptor Antagonism

Quantitative data indicates that coclaurine inhibits ACh-induced currents in a concentration-dependent manner.

Table 2: Inhibitory Activity of Coclaurine on Human Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | IC₅₀ (µM) |

| α4β2 | 49 |

| α4β4 | 18 |

Data for "Coclaurine" not specifying the enantiomer.

Figure 2: Antagonistic action of this compound at nicotinic acetylcholine receptors.

Experimental Protocols

In Vivo Analysis of Dopamine Metabolites in Mouse Striatum

This protocol is based on the methodology implied by the study of Watanabe et al. (1983).[1]

-

Animal Model: Male mice are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered via intracerebroventricular (i.c.v.) injection. A typical dose is 50 µg per mouse.

-

Tissue Collection: At a specified time point post-injection, mice are euthanized, and the striata are rapidly dissected on ice.

-

Sample Preparation: The striatal tissue is homogenized in a solution containing an internal standard and deproteinized, typically with an acid like perchloric acid.

-

Analyte Measurement: The levels of dopamine, DOPAC, and HVA in the supernatant are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: The concentrations of metabolites are normalized to the weight of the tissue and compared between the treated and vehicle control groups.

Figure 3: Experimental workflow for analyzing dopamine metabolites.

Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)

This is a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for nAChRs.

-

Receptor Source: Membranes from cells stably expressing the desired human nAChR subtype (e.g., α4β2) or from specific brain regions rich in these receptors (e.g., rat striatum).

-

Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]-nicotine or [³H]-epibatidine.

-

Assay Buffer: A suitable physiological buffer (e.g., Tris-HCl) at a specific pH.

-

Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Potential Therapeutic Implications and Future Directions

The dual antagonism of postsynaptic dopamine receptors and nicotinic acetylcholine receptors suggests that this compound could be a lead compound for conditions where modulation of these systems is beneficial. For instance, dopamine receptor blockade is a cornerstone of antipsychotic therapy, while nAChR antagonism has been explored for various indications, including addiction and cognitive disorders.

Further research is warranted to:

-

Determine the binding affinities (Ki) of this compound for various dopamine receptor subtypes (D1, D2, etc.).

-

Elucidate the selectivity profile of this compound across a broader range of nAChR subtypes.

-

Investigate potential neuroprotective effects in relevant in vitro and in vivo models of neurodegenerative diseases.

-

Conduct in vivo behavioral studies to assess its effects on locomotor activity, cognition, and models of psychosis or addiction.

-

Evaluate its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound presents a compelling neuropharmacological profile centered on its antagonist activity at postsynaptic dopamine receptors and nicotinic acetylcholine receptors. The existing data provides a solid foundation for its further investigation as a potential therapeutic agent. The detailed methodologies and structured data presented in this guide are intended to facilitate future research and development efforts in unlocking the full potential of this natural compound.

References

An In-depth Technical Guide to the Stereoisomers of Coclaurine: (+)-(R)-Coclaurine vs. (-)-(S)-Coclaurine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine (B195748), a benzylisoquinoline alkaloid found in various plant species, exists as two stereoisomers: (+)-(R)-Coclaurine and (-)-(S)-Coclaurine. As with many chiral molecules, the spatial arrangement of their atoms dictates their interaction with biological systems, leading to distinct pharmacological profiles. This technical guide provides a comprehensive comparison of these two stereoisomers, detailing their chemical and physical properties, divergent pharmacological activities, and underlying mechanisms of action. This document summarizes key quantitative data in structured tables and outlines detailed experimental protocols for chiral separation and biological activity assessment, supported by logical and pathway diagrams to facilitate understanding. The profound differences in their biological targets—dopamine (B1211576) receptors for the (+)-isomer and nicotinic acetylcholine (B1216132) receptors for the (-)-isomer, alongside unique antiviral properties—underscore the critical importance of stereochemistry in drug discovery and development.

Chemical and Physical Properties

Enantiomers are mirror images that are non-superimposable, possessing identical physical properties such as molecular weight, melting point, and solubility in achiral solvents.[1] The key distinguishing physical characteristic is their optical activity—the direction in which they rotate plane-polarized light.[1] The (+)-isomer is dextrorotatory (rotates light to the right), while the (-)-isomer is levorotatory (rotates light to the left).[2] For practical use in research, these alkaloids are often prepared as hydrochloride salts to enhance stability and aqueous solubility.[3]

Table 1: Comparison of Physicochemical Properties

| Property | (+)-(R)-Coclaurine Hydrochloride | (-)-(S)-Coclaurine Hydrochloride | Reference(s) |

| Synonyms | (+)-Coclaurine HCl, d-Coclaurine HCl | (-)-Coclaurine HCl, (S)-Coclaurine HCl | [3][4] |

| CAS Number | 19894-19-0 | 3422-42-2 | [3][4] |

| Molecular Formula | C₁₇H₂₀ClNO₃ | C₁₇H₂₀ClNO₃ | [3][4] |

| Molecular Weight | 321.80 g/mol | 321.80 g/mol | [3][4] |

| Appearance | White to off-white solid powder | White to off-white solid powder | [3][5] |

| Optical Rotation ([α]D) | Positive value (+) | Negative value (-) | [2] |

Comparative Pharmacological Activities

The stereochemistry of coclaurine is the primary determinant of its pharmacological activity, with each isomer displaying distinct and specific interactions with different classes of receptors. Recent studies have revealed that while both isomers exhibit some affinity for dopamine receptors, their broader profiles are divergent.

(+)-(R)-Coclaurine: A Dopamine Receptor Antagonist and Antiviral Agent

The (+)-isomer is primarily characterized by its interaction with the central nervous system, specifically as an antagonist of dopamine receptors.[6] Intracerebroventricular injection of (+)-coclaurine in mice leads to a significant increase in the levels of homovanillic acid (HVA), a major dopamine metabolite, which is indicative of dopamine receptor blockade.[3] This activity is attributed to the inhibition of postsynaptic dopamine receptors.[3]

Furthermore, bioassay-guided fractionation of extracts from Nelumbo nucifera (lotus) leaves identified (+)-1(R)-Coclaurine as a potent anti-HIV agent.[7]

(-)-(S)-Coclaurine: A Nicotinic Acetylcholine Receptor (nAChR) Antagonist

In contrast, the (-)-isomer is a known inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs).[8] It demonstrates inhibitory activity against ACh-induced currents in oocytes expressing human α4β2 or α4β4 nAChR subunits.[8] While it also shows some activity at dopamine receptors, its nAChR antagonism is a distinguishing feature.[6][8]

Table 2: Summary of Comparative Pharmacological Data

| Stereoisomer | Target(s) | Assay Type | Quantitative Data (IC₅₀ / EC₅₀) | Reference(s) |

| (+)-(R)-Coclaurine | Dopamine D1 Receptor | FLIPR-based Antagonist Assay | IC₅₀: 6.94 ± 1.25 µM | [6] |

| Dopamine D2 Receptor | FLIPR-based Antagonist Assay | IC₅₀: 4.88 ± 0.65 µM | [6] | |

| Human Immunodeficiency Virus 1 (HIV-1) | Anti-HIV Assay (H9 Lymphocytes) | EC₅₀: 0.8 µg/mL (≈ 2.8 µM) Therapeutic Index (TI): >125 | [7] | |

| (-)-(S)-Coclaurine | Dopamine D1 Receptor | FLIPR-based Antagonist Assay | IC₅₀: 7.71 ± 0.98 µM | [6] |

| Dopamine D2 Receptor | FLIPR-based Antagonist Assay | IC₅₀: 5.76 ± 0.81 µM | [6] | |

| Nicotinic Acetylcholine Receptor (α4β2) | Electrophysiology (Xenopus Oocytes) | IC₅₀: 49 µM | [8] | |

| Nicotinic Acetylcholine Receptor (α4β4) | Electrophysiology (Xenopus Oocytes) | IC₅₀: 18 µM | [8] |

Mechanisms of Action & Signaling Pathways

The distinct pharmacological profiles of the coclaurine stereoisomers can be visualized through their primary signaling pathways and targets.

Figure 1: Divergent Primary Signaling Pathways of Coclaurine Stereoisomers.

Experimental Protocols

This section provides detailed methodologies for the separation of coclaurine stereoisomers and for the assessment of their distinct biological activities.

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

The separation of (+)- and (-)-Coclaurine from a racemic mixture is essential for studying their individual properties. Chiral HPLC is the standard method for this purpose.

Figure 2: Experimental Workflow for Chiral HPLC Separation of Coclaurine.

Detailed Methodology:

-

System: A standard HPLC system equipped with a pump, injector, column oven, and UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak AD or Chiralcel OD, is effective for separating benzylisoquinoline alkaloids.[7]

-

Mobile Phase: An isocratic mobile phase is typically used. A common composition is Methanol:Diethylamine (100:0.1, v/v). The amine additive is crucial for reducing peak tailing of basic alkaloids.[7]

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally optimal.

-

Column Temperature: Maintained at ambient temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

Sample Preparation: The racemic mixture of coclaurine hydrochloride is dissolved in the mobile phase to a concentration of ~1 mg/mL and filtered through a 0.45 µm filter before injection.

-

Procedure: The sample is injected onto the column. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute as two separate peaks, which can be collected for further analysis.

Biological Assay: nAChR Inhibition by (-)-(S)-Coclaurine via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological method directly measures the inhibitory effect of a compound on the function of ligand-gated ion channels.[8]

Detailed Methodology:

-

Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.[9]

-

Apparatus: A two-electrode voltage clamp setup is used to hold the oocyte's membrane potential at a constant level (e.g., -70 mV) and record the currents flowing across the membrane.

-

Solutions:

-

Recording Solution (Ringer's): Contains NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer at physiological pH.

-

Agonist Solution: Acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₅₀ concentration) is prepared in Ringer's solution.

-

Test Compound Solution: (-)-(S)-Coclaurine is dissolved (usually from a DMSO stock) into the agonist solution at various concentrations.

-

-

Procedure:

-

An oocyte expressing the target nAChRs is placed in the recording chamber and impaled with two microelectrodes.

-

The oocyte is perfused with the agonist (ACh) solution to establish a baseline current response.

-

The oocyte is then perfused with the test compound solution (ACh + (-)-Coclaurine). The degree of reduction in the current amplitude compared to the baseline indicates the level of inhibition.

-

A dose-response curve is generated by testing a range of (-)-Coclaurine concentrations.

-

The IC₅₀ value is calculated by fitting the dose-response data to a logistical equation.

-

Biological Assay: Anti-HIV Activity of (+)-(R)-Coclaurine

This protocol determines a compound's ability to inhibit HIV-1 replication in a susceptible human T-cell line.[7]

Detailed Methodology:

-

Cell Line and Virus: H9 lymphocytes, a human T-cell line highly susceptible to HIV-1 infection, are used. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used for infection.

-

Assay Setup:

-

H9 cells are cultured in 96-well plates at a predetermined density.

-

Cells are treated with serial dilutions of (+)-(R)-Coclaurine. A positive control (e.g., AZT) and a no-drug negative control are included.

-

The cells are then infected with a standardized amount of HIV-1.

-

-

Incubation: The plates are incubated for 4-7 days to allow for several rounds of viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified. A common method is to measure the activity of reverse transcriptase (RT) in the culture supernatant, as RT is an essential viral enzyme and its level correlates with the amount of virus present. Alternatively, p24 antigen levels can be measured by ELISA.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined from the dose-response curve.

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT assay) is run without the virus to determine the concentration of the compound that is toxic to 50% of the cells (CC₅₀).

-

Therapeutic Index (TI): The TI is calculated as the ratio of CC₅₀ to EC₅₀ (TI = CC₅₀ / EC₅₀). A higher TI indicates a more favorable safety profile.

Conclusion

The stereoisomers of coclaurine present a classic and compelling case for the importance of chirality in pharmacology. (+)-(R)-Coclaurine and (-)-(S)-Coclaurine, while chemically identical in constitution, exhibit markedly different biological activities by targeting distinct receptor systems. (+)-(R)-Coclaurine acts as a mid-micromolar antagonist at dopamine D1 and D2 receptors and possesses potent anti-HIV-1 activity. In contrast, (-)-(S)-Coclaurine is primarily an antagonist of neuronal nicotinic acetylcholine receptors. These differences highlight the highly specific, three-dimensional nature of ligand-receptor interactions. For researchers in drug development, this underscores the necessity of synthesizing and evaluating single enantiomers, as a racemic mixture could produce a complex pharmacological profile, mask the activity of the more potent isomer, or introduce unintended side effects. The distinct pathways and targets of the coclaurine stereoisomers offer separate starting points for the development of novel therapeutics targeting dopaminergic, cholinergic, or viral pathways.

References

- 1. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical rotation of achiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-HIV benzylisoquinoline alkaloids and flavonoids from the leaves of Nelumbo nucifera, and structure-activity correlations with related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of (+)-Coclaurine Hydrochloride in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction